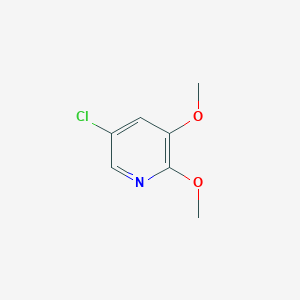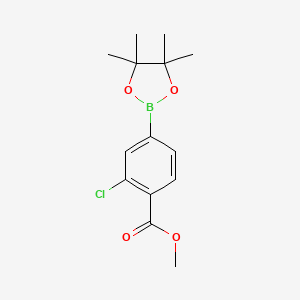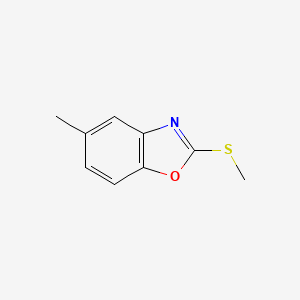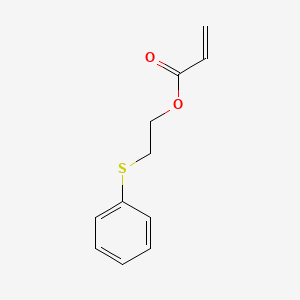
(Trimethylsilylmethyl)triphenylphosphonium iodide
Overview
Description
(Trimethylsilylmethyl)triphenylphosphonium iodide is a chemical compound with the molecular formula C22H26IPSi . It has a molecular weight of 476.41 g/mol . This compound is part of the Alfa Aesar product portfolio under the Thermo Scientific brand .
Molecular Structure Analysis
The molecular structure of (Trimethylsilylmethyl)triphenylphosphonium iodide is represented by the SMILES string:C [Si] (C) (C)C [P+] (C1=CC=CC=C1) (C2=CC=CC=C2)C3=CC=CC=C3. [I-] . This indicates that the molecule consists of a trimethylsilylmethyl group attached to a triphenylphosphonium group, along with an iodide ion . Physical And Chemical Properties Analysis
(Trimethylsilylmethyl)triphenylphosphonium iodide is a solid substance . It has a melting point of approximately 185°C . It is sensitive to light and moisture .Scientific Research Applications
Chemistry and Synthesis Applications
Synthesis of Meso-Methylporphyrins : Yashunsky, Ponomarev, and Arnold (1996) describe the reaction of various trimethyl(porphyrinylmethyl) ammonium iodides with triphenylphosphine, leading to the synthesis of meso-methylporphyrins (Yashunsky, Ponomarev, & Arnold, 1996).
Dehalogenation of α-Halo Carbonyl Compounds : Kamiya, Tanmatu, and Ishii (1992) found that triphenylphosphonium iodide is efficient for the dehalogenation of α-halo carbonyl compounds (Kamiya, Tanmatu, & Ishii, 1992).
Radiolabelling of Biologically Important Molecules : Wilson et al. (1986) demonstrated the use of this compound in radioiodination, useful for labelling biologically important molecules (Wilson et al., 1986).
Carbon-Carbon Bond Formation : Miyano et al. (1979) explored the use of chloromethyltriphenylphosphonium iodide for Wittig reactions in carbon-carbon bond formation (Miyano, Izumi, Fujii, Ohno, & Hashimoto, 1979).
Coordination Chemistry and Physical Properties
Coordination Chemistry : Leigh et al. (2002) examined the use of trimethylsilyl iodide in preparing transition-metal iodides, highlighting its efficiency and the complexities in the metathetical reaction process (Leigh, Sanders, Hitchcock, Soares Fernandes, & Togrou, 2002).
Solid State Photovoltaic Devices : Prasad et al. (2020) reported on triphenylphosphonium iodide-based solid ionic conductors, demonstrating their application in solid-state photovoltaic devices with high open circuit voltage (Prasad, Machhi, Sonigara, Patel, & Soni, 2020).
- 1f61539023ed/?utm_source=chatgpt).
Safety and Hazards
This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .
properties
IUPAC Name |
triphenyl(trimethylsilylmethyl)phosphanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26PSi.HI/c1-24(2,3)19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-18H,19H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPORXBBMZZFXTB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26IPSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70625784 | |
| Record name | Triphenyl[(trimethylsilyl)methyl]phosphanium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70625784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Trimethylsilylmethyl)triphenylphosphonium iodide | |
CAS RN |
3739-98-8 | |
| Record name | Triphenyl[(trimethylsilyl)methyl]phosphanium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70625784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![5-Fluoro-3h-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B1592495.png)



